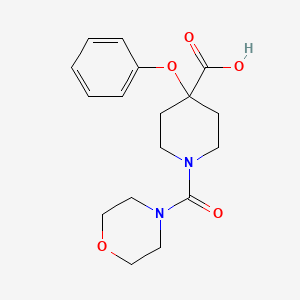
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPPCA is a piperidine derivative that has been synthesized for its ability to bind to certain receptors in the brain and nervous system. The purpose of
科学研究应用
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most significant areas of research involves the study of this compound's effects on the central nervous system. This compound has been shown to bind to certain receptors in the brain, which may have implications for the treatment of various neurological disorders.
作用机制
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid's mechanism of action involves its ability to bind to certain receptors in the brain and nervous system. Specifically, this compound has been shown to bind to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By binding to this transporter, this compound may increase the levels of dopamine in the brain, which may have implications for the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects are still being studied, but early research suggests that it may have a number of potential benefits. For example, this compound has been shown to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, this compound has been shown to have anxiolytic effects, which may make it useful for the treatment of anxiety disorders.
实验室实验的优点和局限性
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid's advantages for lab experiments include its ability to bind to specific receptors in the brain and nervous system, which makes it a useful tool for studying the effects of dopamine on the brain. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to using this compound in lab experiments. For example, this compound's effects on the brain and nervous system are still being studied, which means that researchers may not fully understand its mechanisms of action.
未来方向
There are several future directions for research involving 1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid. One area of research involves the study of this compound's effects on other neurotransmitters in the brain, such as serotonin and norepinephrine. Additionally, researchers may explore the potential use of this compound in the treatment of other neurological disorders, such as depression and addiction. Finally, researchers may seek to develop new and more efficient methods for synthesizing this compound, which could make it more accessible to researchers.
合成方法
1-(morpholin-4-ylcarbonyl)-4-phenoxypiperidine-4-carboxylic acid can be synthesized through a series of chemical reactions involving piperidine, morpholine, and phenoxyacetic acid. The first step involves the reaction of piperidine with phenoxyacetic acid to form an intermediate product. This intermediate product is then reacted with morpholine under specific conditions to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and adherence to specific protocols.
属性
IUPAC Name |
1-(morpholine-4-carbonyl)-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-15(21)17(24-14-4-2-1-3-5-14)6-8-18(9-7-17)16(22)19-10-12-23-13-11-19/h1-5H,6-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKFOXJBHVDVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)
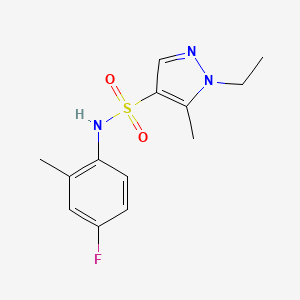
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
![7-acetyl-6-[4-(allyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340428.png)
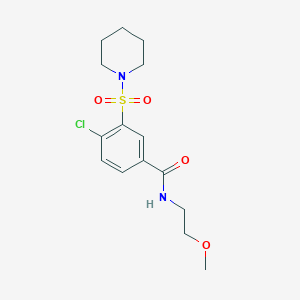
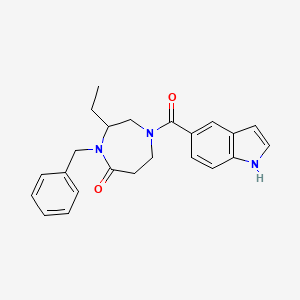
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5340446.png)
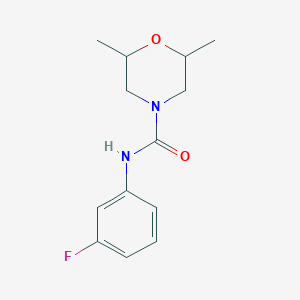
![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5340452.png)
![ethyl 4-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5340459.png)
![N-ethyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5340474.png)
![N-benzyl-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5340490.png)
![N-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5340498.png)